N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOXCSCZJVKCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of phenylacetamides, including N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, can exhibit anticonvulsant properties. A study demonstrated that certain analogs showed significant activity in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole tests. The structure-activity relationship (SAR) studies suggest that modifications in the oxadiazole moiety can enhance anticonvulsant efficacy .
Antibacterial Activity
Compounds containing the oxadiazole ring have been noted for their antibacterial properties. Preliminary studies indicate that this compound may interact with bacterial proteins essential for cell division, such as FtsZ. This mechanism positions it as a potential candidate against multidrug-resistant strains like MRSA .
GSK-3 Inhibition
The inhibition of Glycogen Synthase Kinase 3 (GSK-3) is another promising application. Compounds similar to this compound have shown significant GSK-3 inhibitory activity, which could be beneficial in treating conditions like diabetes and neurodegenerative diseases.
Case Study 1: Anticonvulsant Efficacy
A study conducted on various phenylacetamide derivatives highlighted the anticonvulsant activity of certain compounds in rodent models. Among these, this compound demonstrated promising results in reducing seizure frequency compared to standard treatments like phenytoin .
Case Study 2: Antibacterial Properties
In vitro assays were performed to evaluate the antibacterial efficacy against common pathogens. The results indicated that this compound exhibited moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and survival .
Comparison with Similar Compounds
Biological Activity
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18N4O3S |
| CAS Number | 886923-98-4 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study screened various substituted phenyl compounds for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the presence of methanesulfonyl and oxadiazole moieties enhances antimicrobial activity by improving lipophilicity and membrane permeability .
The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cellular processes. For example, it could potentially disrupt the synthesis of essential biomolecules in bacteria or modulate inflammatory pathways in mammalian cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the methanesulfonyl group is believed to enhance the compound's solubility and bioavailability. Research has shown that modifications to the phenyl ring can significantly impact biological activity; for instance:
- Substituents on the phenyl ring : Different substituents can alter the electronic properties and steric hindrance, influencing the binding affinity to biological targets.
Table 1: Summary of SAR Findings
| Compound Variant | Biological Activity | Comments |
|---|---|---|
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] | High antimicrobial activity | Effective against Gram-positive bacteria |
| N-[5-(methanesulfonyl)-1,3,4-oxadiazol] | Moderate activity | Enhanced solubility but lower potency |
| N-[5-(alkoxyphenyl)-1,3,4-oxadiazol] | Variable activity | Activity dependent on alkoxy chain length |
Case Studies
A notable case study involved the evaluation of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects at low concentrations compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies .
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide?
The compound’s core structure involves a 1,3,4-oxadiazole ring linked to a methanesulfonylphenyl group and a phenylacetamide moiety. A typical approach involves:
- Step 1 : Synthesis of the oxadiazole ring via cyclization of a diacylhydrazine intermediate under reflux with a dehydrating agent (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Functionalization of the oxadiazole with a methanesulfonylphenyl group using nucleophilic substitution or coupling reactions.
- Step 3 : Acetamide formation via reaction of the intermediate with phenylacetyl chloride in the presence of a base (e.g., triethylamine) .
Key analytical methods : TLC (hexane:ethyl acetate, 9:1) for reaction monitoring ; recrystallization (ethanol or pet-ether) for purification .
Q. How can researchers optimize reaction yields for intermediates like 2-chloro-N-phenylacetamide?
- Solvent selection : Toluene:water (8:2) mixtures improve solubility and reduce side reactions .
- Catalyst use : Sodium azide (NaN₃) in excess (1.5 eq.) ensures complete conversion of chloro to azido groups .
- Temperature control : Reflux conditions (100–110°C) balance reaction rate and thermal decomposition risks .
Data contradiction : Yields may vary with substrate solubility; liquid products require ethyl acetate extraction, while solids are crystallized .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : ¹H/¹³C NMR to verify acetamide carbonyl signals (~168–170 ppm) and aromatic proton environments .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- IR spectroscopy : Detection of sulfonyl (S=O, ~1350 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms or regioselectivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in oxadiazole cyclization .
- Solvent effects : Molecular dynamics simulations assess solvent polarity’s impact on intermediates’ stability .
Case study : Conflicting reports on sulfonyl group orientation can be addressed via computational docking studies to identify steric/electronic preferences .
Q. What strategies mitigate byproduct formation during multi-step syntheses?
- In-situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) during sulfonylation to prevent cross-reactivity .
Data-driven approach : Machine learning algorithms analyze historical reaction data to recommend optimal stoichiometry or temperature .
Q. How do structural modifications (e.g., sulfonyl vs. methyl groups) affect biological activity?
- Lipophilicity : Methanesulfonyl groups enhance membrane permeability compared to methyl, as shown in logP calculations .
- Enzyme inhibition : Docking studies with lipoxygenase or cyclooxygenase enzymes reveal sulfonyl groups’ role in H-bonding interactions .
Experimental validation : Compare IC₅₀ values of analogs in enzyme assays .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
